molecular formula C10H13NO3 B8526272 3-Isopropoxy-4-nitrotoluene

3-Isopropoxy-4-nitrotoluene

Cat. No.: B8526272
M. Wt: 195.21 g/mol
InChI Key: HVTKUNLQHNBWIQ-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-nitrotoluene is a nitroaromatic compound with a toluene backbone substituted by an isopropoxy group (-O-iPr) at the 3-position and a nitro group (-NO₂) at the 4-position. Structurally, the isopropoxy group introduces steric bulk and electron-donating resonance effects, while the nitro group is strongly electron-withdrawing.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-methyl-1-nitro-2-propan-2-yloxybenzene

InChI

InChI=1S/C10H13NO3/c1-7(2)14-10-6-8(3)4-5-9(10)11(12)13/h4-7H,1-3H3

InChI Key

HVTKUNLQHNBWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

To contextualize the properties of 3-isopropoxy-4-nitrotoluene, we compare it with three analogous compounds: 3-nitrotoluene , 4-nitrotoluene , and 4-iodo-3-nitrotoluene . Key differences in substituent type, position, and electronic effects are highlighted below.

Table 1: Structural and Functional Comparison

Compound CAS Number Substituents (Position) Key Properties/Applications References
3-Nitrotoluene 99-08-1 -NO₂ (3), -CH₃ (1) Intermediate for dyes, explosives
4-Nitrotoluene 99-99-0 -NO₂ (4), -CH₃ (1) Precursor in organic synthesis
4-Iodo-3-Nitrotoluene 5326-39-6 -NO₂ (3), -I (4) Pharmaceuticals, coupling reactions
This compound -O-iPr (3), -NO₂ (4) Hypothetical: Agrochemicals, specialty chemicals

Substituent Effects on Reactivity and Stability

Electronic Effects
  • This compound :

    • The isopropoxy group at position 3 donates electrons via resonance, activating the ring toward electrophilic substitution at positions ortho/para to itself. However, the nitro group at position 4 strongly deactivates the ring, directing further reactions to meta positions relative to itself .
    • Steric hindrance from the bulky isopropoxy group may reduce reaction rates in substitution or coupling reactions.
  • 3-Nitrotoluene and 4-Nitrotoluene :

    • Both feature a methyl group at position 1 and nitro at positions 3 or 4. The nitro group’s electron-withdrawing nature deactivates the ring, making these compounds less reactive toward electrophiles compared to toluene.
    • 4-Nitrotoluene (para-nitro) exhibits higher symmetry and crystallinity than its meta isomer, leading to differences in melting points and solubility .
  • 4-Iodo-3-Nitrotoluene :

    • The iodo group at position 4 is a leaving group, enabling nucleophilic aromatic substitution (e.g., Suzuki coupling) at position 4. The nitro group stabilizes intermediates via electron withdrawal .
Steric and Solubility Considerations
  • This compound likely has lower solubility in polar solvents compared to methyl-substituted nitrotoluenes due to its bulky isopropoxy group.
  • 4-Iodo-3-nitrotoluene may exhibit moderate solubility in organic solvents, facilitating its use in cross-coupling reactions .

Positional Isomerism and Physical Properties

  • Nitro Group Position :

    • 4-Nitrotoluene (para) has a higher melting point (52–54°C) than 3-nitrotoluene (meta, 16°C) due to symmetrical packing in the crystal lattice .
    • In This compound , the asymmetry introduced by the isopropoxy group likely reduces melting point compared to para-substituted analogs.
  • Substituent Type :

    • Iodo substituents (e.g., in 4-iodo-3-nitrotoluene) increase molecular weight and density compared to methyl or alkoxy groups.

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